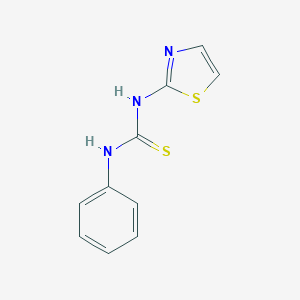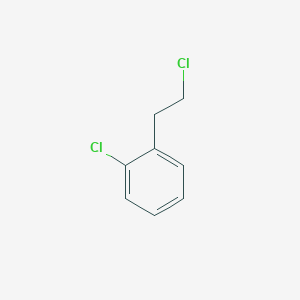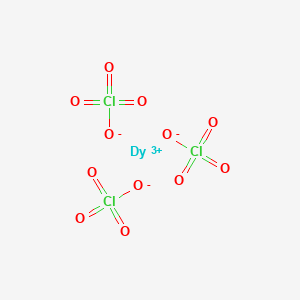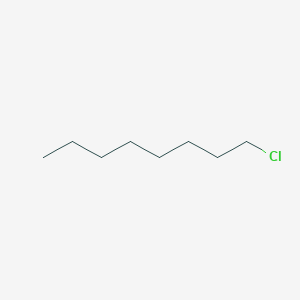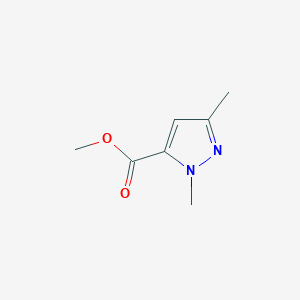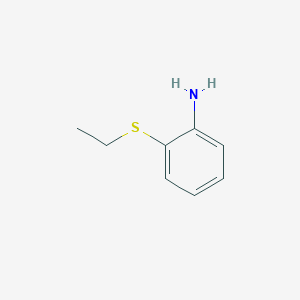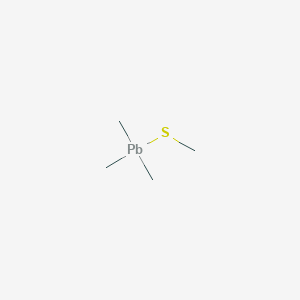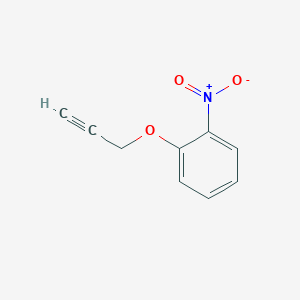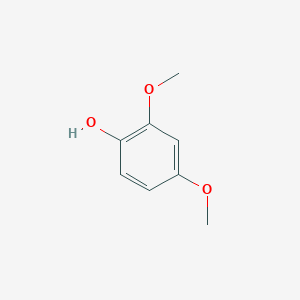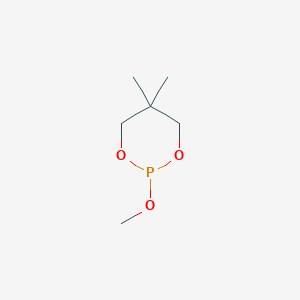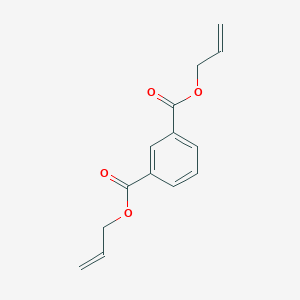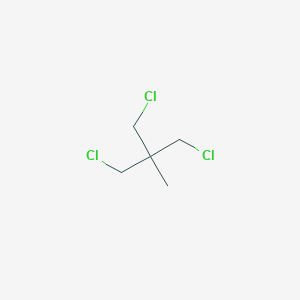
1,1,1-Tris(chloromethyl)ethane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves direct reactions between specific reactants. For example, a ligand was synthesized by reacting 1,2-dibromoethane with 3,5-dimethylpyrazole, demonstrating a methodology that could be applied or adapted for the synthesis of 1,1,1-Tris(chloromethyl)ethane analogs (Baker et al., 1995).
Molecular Structure Analysis
Molecular structure analysis reveals detailed information about the arrangement of atoms within a compound. The structure of tris(phenylsilyl)methane, a precursor for trisilylmethane which shares structural similarities with 1,1,1-Tris(chloromethyl)ethane, was determined by electron diffraction, showcasing the potential complexity and symmetry in compounds related to 1,1,1-Tris(chloromethyl)ethane (Schmidbaur et al., 1991).
Chemical Reactions and Properties
The chemical reactions and properties of 1,1,1-Tris(chloromethyl)ethane and its analogs involve interactions with various reagents and the formation of complex structures. For instance, the reaction with transition-metal carbonylate anions leads to the formation of cyclopropylmethyl derivatives, illustrating the reactivity of tris(halogenomethyl)ethanes with metal anions (Poli et al., 1985).
Physical Properties Analysis
The physical properties of 1,1,1-Tris(chloromethyl)ethane and similar compounds can be inferred from studies on related materials. For instance, dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid and 1,1,1-tris(hydroxyphenyl)ethane demonstrate a range of molecular weights and self-diffusion characteristics, providing insights into the physical behavior of these materials (Ihre et al., 1996).
Chemical Properties Analysis
The chemical properties of compounds related to 1,1,1-Tris(chloromethyl)ethane, such as tris(N,N-dimethylthiocarbamoyl)-1,1,1-tris(methylaminomethyl)ethane, showcase their versatility as ligands in catalytic reactions, such as the Pauson–Khand reaction, highlighting the chemical utility and reactivity of these compounds (Petrovski et al., 2008).
Applications De Recherche Scientifique
-
Chemical Synthesis
-
Catalysis
-
Production of Polymers
- 1,1,1-Tris(chloromethyl)ethane can be used in the production of various types of polymers .
- It can react with other compounds to form complex structures, which can be used in the creation of plastics, resins, and other materials .
- The specific procedures and outcomes would depend on the reaction conditions and the other reactants involved .
-
Surfactant Synthesis
- 1,1,1-Tris(chloromethyl)ethane can be used as a reactant to synthesize trimeric anionic surfactants .
- These surfactants can be used in various applications, such as detergents, emulsifiers, and dispersants .
- The specific procedures and outcomes would depend on the reaction conditions and the other reactants involved .
-
Production of Polyesters and Polyurethanes
- 1,1,1-Tris(chloromethyl)ethane can be used in the production of polyesters and polyurethanes .
- It can react with other compounds to form complex structures, which can be used in the creation of these materials .
- The specific procedures and outcomes would depend on the reaction conditions and the other reactants involved .
-
Surfactant in Lubricants and Inks
- 1,1,1-Tris(chloromethyl)ethane can be used as a surfactant in the production of lubricants and inks .
- It can react with other compounds to form surfactants, which can improve the properties of these products .
- The specific procedures and outcomes would depend on the reaction conditions and the other reactants involved .
Safety And Hazards
1,1,1-Tris(chloromethyl)ethane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
1,3-dichloro-2-(chloromethyl)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl3/c1-5(2-6,3-7)4-8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXOMFFBGDPXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910090 | |
| Record name | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Tris(chloromethyl)ethane | |
CAS RN |
1067-09-0, 3922-27-8 | |
| Record name | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloromethyl-1,3-dichloro-2-methylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 1,1,1-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1067-09-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



